N-cyclopropyl-3-sulfamoylbenzamide

Ectonucleotidase inhibition h-NTPDase Regioisomer SAR

N-Cyclopropyl-3-sulfamoylbenzamide (CAS 1094453-15-2) is a small-molecule sulfamoylbenzamide derivative (C₁₀H₁₂N₂O₃S, MW 240.28 g/mol, ≥95% purity). Structurally, it features a primary sulfamoyl group (-SO₂NH₂) at the meta position of the benzamide ring and an N-cyclopropyl carboxamide substituent.

Molecular Formula C10H12N2O3S
Molecular Weight 240.28 g/mol
CAS No. 1094453-15-2
Cat. No. B1372329
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-cyclopropyl-3-sulfamoylbenzamide
CAS1094453-15-2
Molecular FormulaC10H12N2O3S
Molecular Weight240.28 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)C2=CC(=CC=C2)S(=O)(=O)N
InChIInChI=1S/C10H12N2O3S/c11-16(14,15)9-3-1-2-7(6-9)10(13)12-8-4-5-8/h1-3,6,8H,4-5H2,(H,12,13)(H2,11,14,15)
InChIKeyJINUQOQLXMVLJQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Cyclopropyl-3-sulfamoylbenzamide (CAS 1094453-15-2) – Sulfamoylbenzamide Class h-NTPDase Inhibitor Building Block


N-Cyclopropyl-3-sulfamoylbenzamide (CAS 1094453-15-2) is a small-molecule sulfamoylbenzamide derivative (C₁₀H₁₂N₂O₃S, MW 240.28 g/mol, ≥95% purity) . Structurally, it features a primary sulfamoyl group (-SO₂NH₂) at the meta position of the benzamide ring and an N-cyclopropyl carboxamide substituent. This substitution pattern places it within the broader class of sulfamoylbenzamide-based ectonucleotidase inhibitors, a family under investigation for modulating h-NTPDase (nucleoside triphosphate diphosphohydrolase) isoforms implicated in thrombosis, inflammation, and cancer [1]. Unlike the para-substituted isomer (N-cyclopropyl-4-sulfamoylbenzamide), which is characterized as a sulfonamide antibiotic, the 3‑sulfamoyl regioisomer is associated with h‑NTPDase selectivity [1].

Why N-Cyclopropyl-3-sulfamoylbenzamide Cannot Be Replaced by In‑Class Sulfamoylbenzamide Analogs


Within the sulfamoylbenzamide chemotype, minor structural variations—including the position of the sulfamoyl group on the phenyl ring, the nature of the N‑carboxamide substituent, and the presence or absence of halogen atoms—dramatically shift both isoform selectivity and inhibitory potency across the h‑NTPDase family (h‑NTPDase1, -2, -3, -8) [1]. For example, moving the sulfamoyl group from the 3‑ to the 4‑position fundamentally alters the biological target profile [1], while adding a chlorine atom at the 2‑position redirects selectivity from h‑NTPDase3 toward h‑NTPDase8 [2]. Consequently, N‑cyclopropyl‑3‑sulfamoylbenzamide cannot be substituted by its 4‑sulfamoyl isomer, N‑substituted variants, or halogenated derivatives without loss of the intended pharmacological profile. The quantitative evidence below demonstrates where these structural differences produce measurable, decision‑relevant changes in activity.

N-Cyclopropyl-3-sulfamoylbenzamide (1094453-15-2): Comparative Quantitative Differentiation Data


Regioisomeric Differentiation: 3‑Sulfamoyl versus 4‑Sulfamoyl Benzamide Determines Target Class Engagement

The 3‑sulfamoyl substitution pattern of the target compound directs activity toward h‑NTPDase isoforms, whereas the 4‑sulfamoyl regioisomer (N‑cyclopropyl‑4‑sulfamoylbenzamide, CAS 1044135‑16‑1) is documented as a sulfonamide antibiotic inhibiting bacterial dihydropteroate synthase . In the sulfamoylbenzamide h‑NTPDase inhibitor series, the 3‑position sulfamoyl group is critical for binding interactions within the enzyme active site; the closest characterized analog, 3‑(N‑cyclopropylsulfamoyl)benzoic acid (compound 2a), achieved an IC₅₀ of 1.32 ± 0.06 μM against h‑NTPDase3 [1]. This target‑class specificity is not shared by the 4‑sulfamoyl isomer, making the regioisomeric identity a primary purchase specification.

Ectonucleotidase inhibition h-NTPDase Regioisomer SAR

Chlorine‑Substitution Effect: Absence of 2‑Chloro Group Alters h‑NTPDase Isoform Selectivity Profile

In the sulfamoylbenzamide series, introducing a chlorine atom at the 2‑position of the benzene ring redirects selectivity from h‑NTPDase3 toward h‑NTPDase8. Compound 2d (2‑chloro‑5‑(N‑cyclopropylsulfamoyl)benzoic acid) exhibited a sub‑micromolar IC₅₀ of 0.28 ± 0.07 μM against h‑NTPDase8, whereas the non‑chlorinated analog 2a preferentially inhibited h‑NTPDase3 (IC₅₀ 1.32 ± 0.06 μM) with weak activity against h‑NTPDase8 [1]. N‑Cyclopropyl‑3‑sulfamoylbenzamide lacks this 2‑chloro substituent entirely, suggesting a selectivity profile more closely aligned with h‑NTPDase3 than h‑NTPDase8, though direct IC₅₀ values for the target compound have not been published.

h-NTPDase8 selectivity SAR Halogen effect

N‑Cyclopropyl Carboxamide vs. N‑Cyclopropyl Sulfonamide: Amide‑Sulfonamide Topology Determines Binding Mode

A key structural distinction of N‑cyclopropyl‑3‑sulfamoylbenzamide is the placement of the cyclopropyl group on the carboxamide nitrogen, while the sulfamoyl group remains a primary sulfonamide (-SO₂NH₂). This contrasts with compound 2a of the Zaigham series, where the cyclopropyl substituent resides on the sulfonamide nitrogen, leaving a free carboxylic acid. In the broader sulfamoylbenzamide SAR, the bis‑cyclopropyl analog 4d (cyclopropyl on both amide and sulfonamide sides) exhibited markedly enhanced potency: IC₅₀ = 0.13 ± 0.01 μM (h‑NTPDase2), 0.20 ± 0.07 μM (h‑NTPDase3), and 2.46 ± 0.09 μM (h‑NTPDase8) [1]. The target compound’s unique topology—primary sulfonamide with N‑cyclopropyl carboxamide—occupies a distinct SAR position that has not been directly characterized, yet based on class trends, it is expected to exhibit intermediate potency relative to the free acid and bis‑substituted analogs.

Amide vs. sulfonamide Binding mode Sulfamoylbenzamide pharmacophore

Commercial Purity Benchmarking: ≥95% HPLC Purity Specification Enables Reproducible SAR Studies

AKSci supplies N‑cyclopropyl‑3‑sulfamoylbenzamide at a minimum purity specification of 95% . For sulfamoylbenzamide building blocks used in enzyme inhibition assays, impurity profiles can confound IC₅₀ determinations, particularly when trace halogenated intermediates (e.g., chlorosulfonylbenzoic acid precursors) retain residual activity. The 95% purity threshold provides a defined baseline for reproducible dose‑response experiments, whereas lower‑purity offerings (e.g., <90%, observed among some general building‑block suppliers) risk introducing uncharacterized inhibitory artifacts.

Purity specification Procurement Quality control

N-Cyclopropyl-3-sulfamoylbenzamide (1094453-15-2): Evidence‑Backed Application Scenarios for Scientific Procurement


h‑NTPDase3‑Focused Ectonucleotidase Inhibitor Screening

Based on the SAR trajectory of the non‑chlorinated sulfamoylbenzamide series, where compound 2a (N‑cyclopropylsulfamoyl‑benzoic acid) exhibited preferential h‑NTPDase3 inhibition (IC₅₀ = 1.32 μM), N‑cyclopropyl‑3‑sulfamoylbenzamide is the appropriate starting scaffold for laboratories establishing h‑NTPDase3‑selective screening cascades . Its primary sulfonamide offers a hydrogen‑bond donor handle not present in N‑substituted sulfonamide analogs, providing an additional vector for structure‑based optimization.

Regioisomer‑Controlled Pharmacophore Mapping of Sulfamoylbenzamide h‑NTPDase Inhibitors

The 3‑sulfamoyl substitution geometry differentiates this compound from the 4‑sulfamoyl isomer, which is inactive against h‑NTPDases and instead functions as a classic sulfonamide antibiotic . Researchers constructing pharmacophore models that map the spatial requirements for h‑NTPDase engagement require the 3‑substituted isomer to avoid misannotating essential sulfamoyl‑enzyme interaction points. Procuring the correct regioisomer is therefore critical for computational docking validation studies.

Fragment‑Based or Scaffold‑Hopping Campaigns Targeting Purinergic Signaling

With a molecular weight of 240.28 Da and a balanced hydrogen‑bond donor/acceptor profile (primary sulfonamide + secondary amide), N‑cyclopropyl‑3‑sulfamoylbenzamide falls within fragment‑sized chemical space suitable for fragment‑based drug discovery . The cyclopropyl group confers conformational rigidity and metabolic stability advantages, while the unsubstituted sulfamoyl group allows late‑stage diversification. This scaffold is suitable for hit‑to‑lead programs exploring purinergic signaling modulation in thrombosis, inflammation, or oncology indications [1].

Building Block for Diversified Sulfamoylbenzamide Library Synthesis

The primary sulfonamide motif of the target compound enables straightforward N‑functionalization (alkylation, arylation, acylation) to generate focused libraries of N‑substituted sulfamoylbenzamides. This contrasts with pre‑substituted analogs such as compound 2a, where the sulfonamide nitrogen is already occupied by a cyclopropyl group, limiting diversification options. The ≥95% commercial purity supports direct use in parallel synthesis workflows without pre‑purification .

Quote Request

Request a Quote for N-cyclopropyl-3-sulfamoylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.